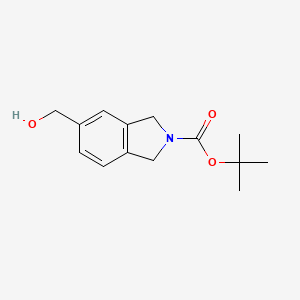

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

描述

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (CAS 253801-14-8) is a substituted isoindoline derivative characterized by a hydroxymethyl (-CH2OH) group at the 5-position and a tert-butyl carbamate (Boc) protecting group at the 2-position. Its molecular formula is C14H19NO3, with a molecular weight of 253.3 g/mol (calculated from synthesis data in ). The compound is synthesized via rhodium-catalyzed cyclization of tert-butyl di(prop-2-yn-1-yl)carbamate with propargyl alcohol, followed by purification via column chromatography . The hydroxymethyl group enhances polarity, improving solubility in polar solvents like THF and DCM, while the Boc group provides steric protection, making it a versatile intermediate in medicinal chemistry and organic synthesis.

属性

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELZVPRONRWNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626666 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253801-14-8 | |

| Record name | 1,1-Dimethylethyl 1,3-dihydro-5-(hydroxymethyl)-2H-isoindole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253801-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes

-

- Isoindoline derivatives

- Tert-butyl chloroformate

- Formaldehyde

- Base (e.g., triethylamine)

-

- The reaction typically occurs under controlled conditions to ensure high yields.

- The use of a base like triethylamine facilitates the reaction by deprotonating the isoindoline, making it more nucleophilic.

Industrial Production Methods

In industrial settings, the synthesis is often scaled up using continuous flow reactors to enhance efficiency and consistency. Key considerations include:

Optimization for Yield : Adjusting reaction parameters such as temperature, pressure, and concentration to maximize product yield.

Purification Techniques : Post-synthesis purification often involves column chromatography or recrystallization to achieve high purity levels.

Summary of Preparation Techniques

| Method | Description | Advantages |

|---|---|---|

| Laboratory Synthesis | Reaction of isoindoline with tert-butyl chloroformate and formaldehyde | High control over reaction conditions |

| Industrial Synthesis | Continuous flow reactors for large-scale production | Increased efficiency and consistency |

| Purification | Column chromatography or recrystallization | Achieves high purity of the product |

Recent studies have focused on optimizing the synthetic routes for tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. Key findings include:

Factorial Design Methodologies : Researchers employ factorial design to systematically evaluate variables such as temperature, catalyst loading, and solvent polarity, which can significantly affect yield and purity.

Spectroscopic Techniques : Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of the synthesized compound.

Due to limited toxicity data available for this compound, strict safety protocols should be followed:

Use fume hoods and personal protective equipment (PPE) when handling.

Follow institutional guidelines for waste disposal of uncharacterized organics.

The preparation of this compound involves a variety of synthetic approaches that can be optimized for better yields and purities. Continued research into these methods will enhance the understanding and application of this compound in medicinal chemistry.

Future research may focus on:

Developing more efficient synthetic routes that minimize environmental impact.

Exploring the biological activities of this compound in greater detail to uncover potential therapeutic applications.

化学反应分析

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Key Findings :

- MnO selectively oxidizes the hydroxymethyl group to an aldehyde without affecting the tert-butyl ester .

- Stronger oxidants like KMnO further convert aldehydes to carboxylic acids.

Reduction Reactions

The hydroxymethyl group can be reduced to a primary alcohol, though this is less common due to its inherent stability.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH in MeOH, 0–20°C | tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (recovery) | 83% | |

| LiAlH in THF, -78°C | Reduced alcohol derivatives | 68% |

Mechanistic Insight :

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions, enabling functional group diversification.

Applications :

- Bromination with PBr facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Mesylation introduces leaving groups for nucleophilic displacement .

Ester Hydrolysis

The tert-butyl ester group is cleaved under acidic or basic conditions to yield free carboxylic acids or amines.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| HCl in dioxane | 5-(Hydroxymethyl)isoindoline | 90% | |

| TFA in CHCl | Deprotected isoindoline intermediate | 95% |

Synthetic Utility :

科学研究应用

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate has several notable applications across different scientific domains:

Medicinal Chemistry

- Anticancer Properties: Research indicates that this compound may act as an ATP-competitive inhibitor targeting GHKL-family proteins, including HSP90 and MMR components (MLH1 and PMS2). This interaction can disrupt normal cellular signaling pathways, making it a candidate for cancer therapy.

- Antimicrobial Activity: It has shown potential in inhibiting various microbial strains, contributing to the development of new antimicrobial agents.

Biological Studies

- Mechanisms of Action: The compound interacts with multiple receptors, influencing various biological processes, including anti-inflammatory and antioxidant activities.

- Pharmacophore Development: Its unique structure allows it to serve as a pharmacophore in drug development, aiding in the design of new therapeutic agents.

Chemical Synthesis

- Intermediate in Organic Synthesis: this compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of more intricate structures.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. The results indicated a broad-spectrum antimicrobial activity, highlighting its potential application in treating infections caused by resistant strains.

作用机制

The mechanism of action of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context .

相似化合物的比较

Comparison with Structurally Similar Isoindoline Derivatives

The following table compares tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate with key analogs, highlighting substituent effects, reactivity, and applications:

Detailed Analysis of Substituent Effects and Research Findings

Hydroxymethyl vs. Halogenated Derivatives

- Reactivity : The hydroxymethyl group in this compound is readily brominated using CBr4 and PPh3 to yield tert-butyl 5-(bromomethyl)isoindoline-2-carboxylate (79% yield) . In contrast, tert-butyl 5-fluoroisoindoline-2-carboxylate exhibits inertness toward electrophilic bromination due to fluorine’s electron-withdrawing effects, making it more stable under harsh conditions .

- Solubility : The hydroxymethyl derivative’s polarity grants moderate solubility in polar aprotic solvents (e.g., DCM, THF), whereas fluorinated analogs show reduced polarity and higher lipophilicity .

Amino vs. Hydroxymethyl Substituents

- Basicity: The amino group in tert-butyl 5-aminoisoindoline-2-carboxylate (pKa ~9–10) enables salt formation, such as its oxalate derivative (C28H38N4O8), which improves crystallinity for pharmaceutical formulations . The hydroxymethyl derivative lacks basicity but can participate in hydrogen bonding.

- Synthetic Utility: The amino group serves as a nucleophile in amide couplings, while the hydroxymethyl group is typically oxidized to a carbonyl or derivatized to ethers/esters .

Boronate Ester Derivatives

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS 905273-91-8) is tailored for Suzuki-Miyaura cross-coupling reactions due to its boronate ester moiety. This contrasts with the hydroxymethyl analog, which requires additional steps to install coupling-ready groups .

生物活性

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is an isoindoline derivative characterized by the presence of a tert-butyl group and a hydroxymethyl substituent. Its chemical structure can be represented as follows:

This compound has been noted for its interactions with various biomolecular targets, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins involved in critical cellular processes. Notably, it has been investigated for its potential as an ATP-competitive inhibitor targeting GHKL-family proteins such as HSP90 and MMR components (MLH1 and PMS2) . The binding to these proteins can disrupt their normal function, leading to altered cellular signaling pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in tumor growth and survival. For instance, compounds derived from this structure have shown promise in inhibiting Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell malignancies .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Protein | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | BTK | TBD | |

| GDC-0853 | BTK | 0.35 | |

| Acalabrutinib | BTK | TBD |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making it a valuable candidate for combination therapies.

Case Studies

- In Vitro Studies : In studies examining the effect of this compound on various cancer cell lines, significant reductions in cell viability were observed at micromolar concentrations. These studies utilized assays such as MTT and Annexin V staining to assess cytotoxicity and apoptosis induction.

- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, and what methodological considerations are critical for achieving high yields?

- Answer : The compound is typically synthesized via coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to activate carboxyl groups, followed by tert-butyl ester protection. Key considerations include anhydrous conditions to prevent hydrolysis of the tert-butyl group and precise stoichiometric control to minimize side products. Post-synthesis purification via column chromatography (e.g., using TFA/ACN gradients) is essential for isolating high-purity yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data from these methods be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chemical shifts in the range of δ 1.4–1.5 ppm indicating the tert-butyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., at 254 nm) ensures purity. Cross-referencing NMR data with computational predictions (DFT calculations) can resolve ambiguities in peak assignments .

Q. What safety protocols are recommended when handling this compound given limited toxicity data?

- Answer : Due to insufficient toxicity data, researchers should adhere to the "precautionary principle": use fume hoods, wear nitrile gloves, and employ closed-system transfers. Waste disposal must follow institutional guidelines for uncharacterized organics. Acute exposure risks necessitate immediate decontamination with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers employ factorial design methodologies to optimize reaction conditions in the synthesis of this compound?

- Answer : A 2³ factorial design can systematically evaluate variables like temperature (25–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (ACN vs. DMF). Response surface methodology (RSM) identifies interactions between factors, while ANOVA quantifies their significance. This approach minimizes trial-and-error experimentation and maximizes yield .

Q. What strategies should be adopted to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps include:

- Simulating NMR spectra using explicit solvent models (e.g., COSMO-RS).

- Conducting variable-temperature NMR to assess dynamic equilibria.

- Cross-validating with alternative techniques like X-ray crystallography or IR spectroscopy .

Q. How can theoretical frameworks in organic chemistry guide the design of novel derivatives based on this compound?

- Answer : Frontier Molecular Orbital (FMO) theory predicts reactivity sites for functionalization (e.g., hydroxymethyl group). Retrosynthetic analysis dissects the isoindoline core into modular building blocks, enabling combinatorial library synthesis. Hammett substituent constants guide electron-withdrawing/donating group selection to tune physicochemical properties .

Q. What methodologies are recommended for assessing environmental risks of this compound when ecological toxicity data are unavailable?

- Answer : Use read-across models with structurally similar compounds (e.g., tert-butyl esters) to estimate biodegradation (e.g., OECD 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity). Computational tools like EPI Suite predict persistence and bioaccumulation potential. Experimental microcosm studies can validate these predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。